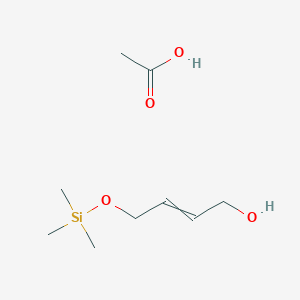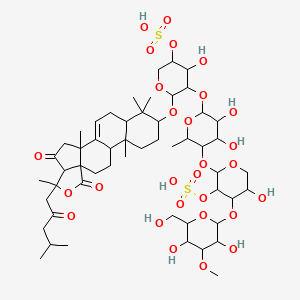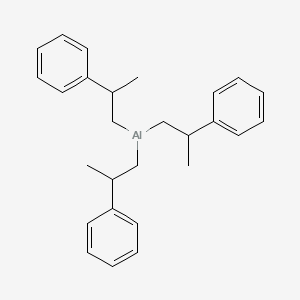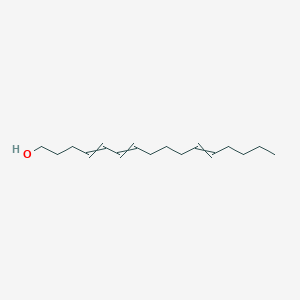
2-Ethoxy-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring. These compounds are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2H-1-benzopyran typically involves the reaction of 2H-1-benzopyran with ethylating agents under controlled conditions. One common method is the reaction of 2H-1-benzopyran with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
2-Ethoxy-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one: Known for its use in the synthesis of coumarin derivatives.
7-Methoxy-2H-1-benzopyran-2-one: Used in the production of fragrances and pharmaceuticals
Uniqueness: 2-Ethoxy-2H-1-benzopyran is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other benzopyran derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
116486-23-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethoxy-2H-chromene |
InChI |
InChI=1S/C11H12O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-8,11H,2H2,1H3 |
InChI Key |
UDBCGYRDBYCHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)






![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)



![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

